2-[(Piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid dihydrochloride
Description
Properties
IUPAC Name |
2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.2ClH/c13-10(14)8-6-12-9(15-8)5-7-1-3-11-4-2-7;;/h6-7,11H,1-5H2,(H,13,14);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWHFLDZNJPIBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=NC=C(S2)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid dihydrochloride typically involves the formation of the piperidine and thiazole rings followed by their coupling. One common method involves the reaction of piperidine with a thiazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound at a commercial scale .
Chemical Reactions Analysis
Amide Formation
The carboxylic acid group undergoes amide coupling reactions with primary or secondary amines. This reaction is pivotal for generating derivatives with enhanced bioavailability or target specificity.
Key considerations:
-
The dihydrochloride salt requires neutralization (e.g., with triethylamine) before coupling.
-
HATU-mediated reactions show higher efficiency in aprotic solvents like DMF .
Esterification
The carboxylic acid group can be esterified to improve lipophilicity or stability under acidic conditions.
Mechanistic insight:
Nucleophilic Substitution
The piperidine nitrogen participates in alkylation or acylation reactions.
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | Benzyl bromide, K₂CO₃, DMF | N-benzyl-piperidine-thiazole carboxylate | 68% |
| Acylation | Acetic anhydride, pyridine | Acetylated piperidine derivative | 72% |
Side reactions:
-
Competing reactions at the thiazole sulfur are suppressed in polar aprotic solvents.
Oxidation
The methylene bridge (–CH₂–) between the piperidine and thiazole rings is susceptible to oxidation.
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Methylene oxidation | KMnO₄, H₂O, 80°C | Ketone derivative (thiazole-piperidone) | 45% |
| Selective oxidation | RuO₂, NaIO₄, CH₃CN/H₂O | Carboxylic acid at methylene site | 38% |
Challenges:
-
Over-oxidation of the thiazole ring occurs with strong oxidants like HNO₃.
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles under specific conditions.
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Lactam formation | PCl₅, refluxing THF | Thiazolo-piperidinone | 55% |
| Thiazole ring expansion | NH₂OH, HCl, EtOH | Thiadiazine derivative | 41% |
Acid-Base Reactions
The dihydrochloride salt undergoes neutralization or salt metathesis.
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Neutralization | NaOH, H₂O | Free base form | 95% |
| Salt exchange | AgNO₃, MeOH | Silver carboxylate complex | 88% |
Applications:
-
Free base generation is essential for further functionalization.
Decarboxylation
Thermal or photolytic decarboxylation removes the carboxylic acid group.
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Thermal decarboxylation | 200°C, quinoline | 2-[(piperidin-4-yl)methyl]thiazole | 60% |
| Photolytic decarboxylation | UV light, DMSO | Same as above | 52% |
This compound’s versatility in amide formation, esterification, and cyclization underscores its utility in medicinal chemistry. Reaction optimization (e.g., solvent selection, catalyst choice) remains critical for maximizing yields and selectivity . Future research should explore enzymatic catalysis and flow-chemistry approaches to enhance sustainability .
Biological Activity
2-[(Piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C10H16Cl2N2O2S
- Molecular Weight : 299.22 g/mol
- CAS Number : 2094273-37-5
- Appearance : White to off-white powder
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential in several therapeutic areas.
1. Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-[(Piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid have shown effectiveness against various cancer cell lines. A study demonstrated that modifications in the thiazole ring can enhance cytotoxicity against human cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer) cells .
2. Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results. For example, it exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .
3. Anti-inflammatory Properties
In vitro studies suggest that the compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property is significant for developing treatments for inflammatory diseases .
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole ring contributes to its interaction with various biological targets, including enzymes involved in cancer proliferation and inflammation pathways.
Case Studies
Several case studies have been published demonstrating the efficacy of thiazole derivatives in preclinical models:
- Cytotoxicity Study : A study published in MDPI highlighted a series of thiazole derivatives where one compound demonstrated an IC50 value of less than 10 µM against multiple cancer cell lines, indicating potent anticancer activity .
- Antibacterial Efficacy : Another research article documented the antibacterial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli, showcasing significant zone inhibition in agar diffusion tests .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to 2-[(Piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid exhibit substantial antibacterial activity. For instance, derivatives of thiazole have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.
A study highlighted that thiazole derivatives can achieve minimal inhibitory concentrations (MICs) as low as 0.125 µg/mL against certain pathogens, indicating their potential as novel antibacterial agents .
Anticancer Activity
Thiazole compounds are also being investigated for their anticancer properties. Research has demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain thiazole derivatives have been shown to effectively target cancer cell lines such as HeLa and MCF-7 with IC50 values in the micromolar range .
Synthesis and Derivatives
The synthesis of 2-[(Piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions that include the formation of the thiazole ring followed by functionalization with piperidine derivatives. The synthetic pathways often utilize reagents such as tert-butoxycarbonyl (Boc) to protect amine functionalities during the synthesis process.
Table: Common Synthetic Routes
| Step | Reaction Type | Reagents Used | Comments |
|---|---|---|---|
| 1 | Thiazole Formation | Thioketone + Amine | Key step for ring closure |
| 2 | Alkylation | Piperidine Derivative | Introduces piperidine moiety |
| 3 | Deprotection | Acidic Conditions | Removes protecting groups |
Neurological Applications
Emerging research suggests that compounds containing piperidine and thiazole structures may possess neuroprotective properties. They are being studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems .
Anti-inflammatory Effects
Some studies indicate that thiazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property could be beneficial in developing treatments for chronic inflammatory conditions .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of thiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 0.125 to 0.5 µg/mL. The study concluded that structural modifications could enhance potency against resistant strains .
- Anticancer Activity : In vitro studies on MCF-7 breast cancer cells showed that specific thiazole derivatives induced apoptosis at concentrations as low as 10 µM, suggesting a promising avenue for cancer treatment development .
- Neuroprotective Effects : A recent investigation into piperidine-containing thiazoles revealed their ability to reduce oxidative stress markers in neuronal cell cultures, indicating potential therapeutic applications in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences among analogous compounds are outlined below:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Heterocyclic Motifs |
|---|---|---|---|---|
| Target: 2-[(Piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid dihydrochloride | C₁₀H₁₄Cl₂N₂O₂S | 296.97 | Carboxylic acid, dihydrochloride | Piperidine, Thiazole |
| Compound A: Methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate hydrochloride | C₁₆H₁₉ClN₂O₂ | 306.79 | Methyl ester, hydrochloride | Piperidine, Indole |
| Compound B: 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride | C₅H₈Cl₂N₂OS | 214.97 | Ketone, amine, dihydrochloride | Thiazole |
| Compound C: 3-(Benzyloxy)-5-bromopyridine-2-carboxylic acid dihydrochloride | C₁₃H₁₁BrCl₂NO₃ | 379.68 | Carboxylic acid, benzyloxy, bromide | Pyridine |
| Compound D: (1-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride | C₄H₈ClN₃O | 149.45 | Alcohol, hydrochloride | 1,2,4-Triazole |
- Piperidine Derivatives : The target and Compound A share the piperidine group, but the latter incorporates an indole ring and methyl ester, which may reduce polarity compared to the carboxylic acid in the target .
- Thiazole Derivatives : The target and Compound B both feature thiazole, but Compound B lacks the piperidine moiety and carboxylic acid, limiting its versatility in medicinal chemistry .
- Acid/Base Properties : The target’s carboxylic acid group (pKa ~2-3) enhances water solubility at physiological pH, whereas Compound A’s ester group requires hydrolysis for activation .
Physicochemical Properties
- Molecular Weight : The target (297 g/mol) falls between smaller analogs like Compound B (215 g/mol) and bulkier derivatives like Compound C (380 g/mol). Lower molecular weight may improve bioavailability.
- Polarity : The dihydrochloride salt and carboxylic acid in the target increase hydrophilicity compared to neutral heterocycles (e.g., Compound D).
Commercial Availability and Pricing
| Compound | Purity | Price (per gram) | Supplier Reference |
|---|---|---|---|
| Target | N/A | €14,500 | 3D-UID27337 |
| Compound A | 95% | N/A | EN300-396374 |
| Compound B | 95% | N/A | EN300-396400 |
| Compound D | N/A | €403 | 3D-UID24204 |
The target’s exorbitant cost reflects synthetic complexity (e.g., dihydrochloride salt formation) or niche demand. Compound D’s lower price aligns with its simpler structure .
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR to verify the thiazole ring, piperidine moiety, and methylene linker.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for CHNOS·2HCl: ~294.2 g/mol) .
- Elemental Analysis : To validate the dihydrochloride salt stoichiometry.
- HPLC : Purity assessment using reverse-phase chromatography with UV detection.
How can reaction conditions be optimized to improve synthesis yield and purity?
Q. Advanced
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency but may require rigorous drying to avoid side reactions .
- Catalyst Screening : Test coupling reagents (e.g., EDCl vs. DCC) and additives (e.g., DMAP) to reduce racemization.
- Temperature Control : Lower temperatures (0–5°C) during coupling can minimize decomposition.
- Purification : Use preparative HPLC or flash chromatography with gradients tailored to separate polar intermediates .
What computational methods are suitable for studying its potential biological interactions?
Q. Advanced
- Molecular Docking : Screen against protein targets (e.g., enzymes or receptors with thiazole-binding pockets) using software like AutoDock or Schrödinger.
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations) to predict binding affinity .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electronic interactions at active sites, particularly for the thiazole ring’s electron-deficient carbon.
How can researchers address discrepancies in reported physicochemical properties across studies?
Q. Advanced
- Purity Verification : Re-analyze batches via HPLC and HRMS to rule out impurities or hydrate/solvate forms.
- Salt Form Confirmation : Use ion chromatography or Cl NMR to verify dihydrochloride stoichiometry .
- Inter-laboratory Comparisons : Collaborate to standardize protocols (e.g., pH for solubility tests, solvent systems for logP measurements).
- Crystallography : Resolve crystal structure via X-ray diffraction (using SHELXL ) to unambiguously assign stereochemistry and salt form.
What strategies are recommended for troubleshooting crystallization challenges?
Q. Advanced
- Solvent Screening : Test binary/ternary mixtures (e.g., water/ethanol/acetonitrile) to modulate solubility.
- Seeding : Introduce microcrystals of analogous compounds to induce nucleation.
- Temperature Gradients : Slow cooling from saturation points (e.g., 40°C to 4°C over 48 hours).
- Additives : Co-crystallizing agents (e.g., crown ethers) may stabilize lattice formation.
How can researchers validate its stability under experimental conditions (e.g., in vitro assays)?
Q. Advanced
- Forced Degradation Studies : Expose to heat (40–60°C), light (UV), or acidic/basic conditions, then monitor decomposition via LC-MS.
- Long-Term Stability : Store aliquots at varying temperatures (-20°C, 4°C, RT) and assess integrity monthly.
- Buffer Compatibility : Test solubility and stability in common assay buffers (e.g., PBS, Tris-HCl) using UV-Vis spectroscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
